5-tert-Butyl-m-xylene

Description

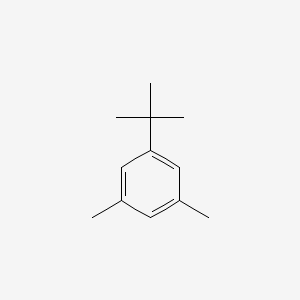

Structure

3D Structure

Propriétés

IUPAC Name |

1-tert-butyl-3,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18/c1-9-6-10(2)8-11(7-9)12(3,4)5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSPYHREEHYLCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052659 | |

| Record name | 5-Tert-butyl-m-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-19-1 | |

| Record name | 1-(1,1-Dimethylethyl)-3,5-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-tert-Butyl-m-xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-tert-Butyl-m-xylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Tert-butyl-m-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butyl-m-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-TERT-BUTYL-M-XYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GX9N8TLC9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-tert-Butyl-m-xylene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 5-tert-Butyl-m-xylene. The information is presented in a structured format to facilitate easy access and comparison of data, including detailed experimental protocols and visual representations of its synthesis.

Chemical Identity and Structure

This compound, also known as 1-tert-butyl-3,5-dimethylbenzene, is an aromatic hydrocarbon belonging to the family of alkylbenzenes.[1] At room temperature, it exists as a colorless liquid.[1] Its molecular structure consists of a benzene (B151609) ring substituted with a bulky tert-butyl group and two methyl groups at the meta positions relative to each other.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1-tert-butyl-3,5-dimethylbenzene[2] |

| Common Name | This compound[2] |

| CAS Number | 98-19-1[2] |

| Molecular Formula | C₁₂H₁₈[1] |

| SMILES | CC1=CC(=CC(=C1)C(C)(C)C)C[2] |

| InChI | InChI=1S/C12H18/c1-9-6-10(2)8-11(7-9)12(3,4)5/h6-8H,1-5H3[2] |

| InChIKey | FZSPYHREEHYLCB-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical syntheses.

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 162.27 g/mol |

| Appearance | Colorless liquid[1] |

| Density | 0.86 g/mL at 20 °C |

| Boiling Point | 207-209 °C[1] |

| Melting Point | -22 °C[1] |

| Flash Point | 68 °C (closed cup) |

| Vapor Pressure | 0.4 hPa at 20 °C[1] |

| Solubility | Insoluble in water |

| Refractive Index | 1.495 (at 20 °C) |

Synthesis of this compound

The most common method for the synthesis of this compound is the Friedel-Crafts alkylation of m-xylene (B151644) with a tert-butylating agent, such as tert-butyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).

Experimental Protocol: Friedel-Crafts Alkylation

This protocol outlines a general laboratory procedure for the synthesis of this compound.

Materials:

-

m-Xylene

-

tert-Butyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Ice bath

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Distillation apparatus

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser. To the flask, add m-xylene.

-

Cooling: Cool the flask in an ice bath to 0-5 °C.

-

Catalyst Addition: While stirring, slowly and portion-wise add anhydrous aluminum chloride to the cooled m-xylene. The addition should be controlled to maintain the temperature of the reaction mixture.

-

Addition of Alkylating Agent: Slowly add tert-butyl chloride to the reaction mixture dropwise using a dropping funnel. The rate of addition should be controlled to keep the reaction temperature below 10 °C. Hydrogen chloride (HCl) gas will be evolved during the reaction, which should be vented safely in the fume hood.

-

Reaction: After the addition is complete, continue stirring the mixture in the ice bath for a specified time (e.g., 2 hours) and then allow it to warm to room temperature, continuing to stir for an additional period (e.g., 1 hour).

-

Work-up:

-

Carefully pour the reaction mixture over crushed ice to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Add a small amount of dilute hydrochloric acid to dissolve any remaining aluminum salts.

-

Separate the organic layer from the aqueous layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the excess m-xylene by simple distillation.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via Friedel-Crafts alkylation.

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR | The proton NMR spectrum is expected to show three distinct signals: a singlet for the nine equivalent protons of the tert-butyl group, a singlet for the six equivalent protons of the two methyl groups, and signals for the three aromatic protons. |

| ¹³C NMR | The carbon NMR spectrum will show distinct peaks for the different carbon environments: the quaternary carbon and methyl carbons of the tert-butyl group, the methyl carbons attached to the aromatic ring, the substituted and unsubstituted aromatic carbons. |

| IR Spectroscopy | The infrared spectrum will exhibit characteristic absorption bands for C-H stretching in the aromatic and aliphatic regions, as well as bands corresponding to aromatic C=C stretching and C-H bending. A gas-phase IR spectrum is available in the NIST Chemistry WebBook.[3] |

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications

This compound serves as a valuable intermediate in organic synthesis. It is notably used as a precursor in the production of musk xylene, a synthetic fragrance, and in the synthesis of certain pharmaceuticals and specialty chemicals.

References

An In-depth Technical Guide to the Synthesis of 1-tert-Butyl-3,5-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-tert-Butyl-3,5-dimethylbenzene, a key intermediate in the production of various fine chemicals and active pharmaceutical ingredients. The document details the core synthetic methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key reactions.

Introduction

1-tert-Butyl-3,5-dimethylbenzene, also known as 5-tert-butyl-m-xylene, is an aromatic hydrocarbon with significant applications in the chemical industry. Its structure, featuring a bulky tert-butyl group meta to two methyl groups on a benzene (B151609) ring, imparts unique properties that make it a valuable precursor in the synthesis of musk fragrances, antioxidants, and pharmaceuticals. This guide will focus on the prevalent synthetic route: the Friedel-Crafts alkylation of m-xylene (B151644).

Core Synthesis Pathway: Friedel-Crafts Alkylation of m-Xylene

The primary method for synthesizing 1-tert-butyl-3,5-dimethylbenzene is the electrophilic aromatic substitution reaction known as Friedel-Crafts alkylation. This reaction involves the alkylation of m-xylene with a tert-butylating agent in the presence of a catalyst.

Caption: General overview of the Friedel-Crafts alkylation for the synthesis of 1-tert-Butyl-3,5-dimethylbenzene.

The choice of tert-butylating agent and catalyst significantly influences the reaction conditions, yield, and selectivity. The following sections provide a comparative analysis of different approaches.

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthesis methods for 1-tert-Butyl-3,5-dimethylbenzene.

Table 1: Comparison of Friedel-Crafts Alkylation Methods

| Alkylating Agent | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Selectivity (%) | Reference |

| tert-Butyl Chloride | AlCl₃ | < 50 | 2.25 hours | > 90 | High | [1] |

| tert-Butyl Chloride | FeCl₃ | Ice bath, then RT | 30 minutes (vigorous) | Not specified | Not specified | [2] |

| tert-Butanol | UDCaT-5 | 130-160 | Not specified | 96 (conversion) | 82 | [3] |

| Isobutylene | H₂SO₄ (88-92%) | -10 to 30 | Continuous | ~94-96 (of total TBMX) | High | [4] |

Table 2: Physical and Chemical Properties of 1-tert-Butyl-3,5-dimethylbenzene

| Property | Value |

| CAS Number | 98-19-1 |

| Molecular Formula | C₁₂H₁₈ |

| Molecular Weight | 162.27 g/mol |

| Boiling Point | 205-206 °C |

| Density | 0.867 g/mL at 25 °C |

| Refractive Index | n20/D 1.495 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of 1-tert-Butyl-3,5-dimethylbenzene.

Protocol 1: Friedel-Crafts Alkylation using tert-Butyl Chloride and Aluminum Chloride[1]

This protocol is based on a process designed for high yield by controlling temperature and catalyst concentration.

Materials:

-

m-Xylene

-

tert-Butyl Chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Water

-

Apparatus: Jacketed reaction kettle with agitator, dropping funnel, condenser.

Procedure:

-

Charge the reaction kettle with 50 parts of m-xylene and 1.5 parts of anhydrous aluminum chloride.

-

Begin stirring the mixture.

-

Prepare a solution of 100 parts of m-xylene and 92.5 parts of tert-butyl chloride.

-

Gradually add the solution from step 3 to the reaction kettle over a period of 2 hours, maintaining the reaction temperature at 25 °C using the cooling jacket. HCl gas will be evolved.

-

After the addition is complete, continue stirring for an additional 15 minutes at 25 °C.

-

Heat the reaction mixture to 50 °C over a period of 15 minutes.

-

Transfer the reaction mixture to a separate vessel containing 250 parts of cold water (10 °C) and stir for 10 minutes.

-

Allow the layers to separate for 30 minutes.

-

Separate and discard the bottom aqueous layer.

-

Wash the organic layer with water until it is free of acid.

-

Purify the crude product by fractional distillation under vacuum to obtain 1-tert-butyl-3,5-dimethylbenzene.

Caption: Experimental workflow for the synthesis of 1-tert-Butyl-3,5-dimethylbenzene using AlCl₃.

Protocol 2: Friedel-Crafts Alkylation using tert-Butyl Chloride and Ferric Chloride[2]

This protocol is a common laboratory-scale synthesis.

Materials:

-

m-Xylene (1,3-dimethylbenzene)

-

tert-Butyl Chloride (2-chloro-2-methylpropane)

-

Iron(III) Chloride (FeCl₃)

-

Water

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Apparatus: Test tubes, Pasteur pipet, thermometer adapter, ice bath, filtration apparatus.

Procedure:

-

To a clean, dry test tube, add m-xylene and tert-butyl chloride.

-

Cool the reaction tube in an ice bath.

-

Quickly weigh and add iron(III) chloride to the cooled reaction mixture.

-

Seal the system and observe for vigorous bubbling as HCl gas evolves. Allow the reaction to proceed until the bubbling slows (approximately 30 minutes).

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Prepare a microfiltration pipet with a small cotton plug and about 1/3 full of silica gel.

-

Filter the reaction mixture through the silica gel column to remove the iron catalyst. Rinse the column with a small amount of m-xylene.

-

Transfer the filtered organic solution to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Decant the dried solution and remove the excess m-xylene by heating in a sand bath until the vapor temperature is above the boiling point of m-xylene or the volume is reduced by at least half.

-

The remaining liquid is the crude 1-tert-butyl-3,5-dimethylbenzene.

Protocol 3: Alkylation of m-Xylene with Isobutylene using Sulfuric Acid[4]

This protocol describes a continuous process for high-purity product.

Materials:

-

m-Xylene concentrate

-

Isobutylene

-

Sulfuric Acid (88-92%)

-

Apparatus: Continuous reactor system (e.g., Stratco contactor) with temperature control and acid recycling.

Procedure:

-

Establish a continuous sulfuric acid phase (88-92%) in the reactor.

-

Maintain the reaction temperature between -10 °C and 30 °C.

-

Continuously feed the hydrocarbon feedstock (a mixture of m-xylene and isobutylene) into the sulfuric acid phase. The ratio of hydrocarbon to sulfuric acid should be up to about 1.1 volumes of hydrocarbon per volume of sulfuric acid.

-

Maintain a volume hourly space velocity in the range of about 2 to 10.

-

Continuously withdraw the reaction mixture.

-

Separate the hydrocarbon phase from the acid phase.

-

The hydrocarbon phase contains a high concentration of this compound, with minimal formation of the 4-isomer.

-

The product can be further purified by distillation if required.

Reaction Mechanism

The synthesis of 1-tert-butyl-3,5-dimethylbenzene via Friedel-Crafts alkylation proceeds through an electrophilic aromatic substitution mechanism.

Caption: Mechanism of Friedel-Crafts alkylation of m-xylene with tert-butyl chloride and AlCl₃.

Step 1: Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) abstracts a chloride ion from tert-butyl chloride to form a stable tert-butyl carbocation, which acts as the electrophile.

Step 2: Electrophilic Attack: The electron-rich aromatic ring of m-xylene attacks the tert-butyl carbocation. The methyl groups are ortho, para-directing; however, the bulky tert-butyl group preferentially attacks the less sterically hindered para position to both methyl groups (the 5-position), leading to the formation of a resonance-stabilized carbocation intermediate (arenium ion).

Step 3: Deprotonation: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the tert-butyl group, restoring the aromaticity of the ring and regenerating the catalyst.

Conclusion

The synthesis of 1-tert-butyl-3,5-dimethylbenzene is most effectively achieved through the Friedel-Crafts alkylation of m-xylene. While traditional methods using aluminum chloride or ferric chloride with tert-butyl chloride are robust, modern approaches utilizing solid acid catalysts or sulfuric acid with different alkylating agents offer greener and more selective alternatives. The choice of methodology will depend on the desired scale of production, required purity, and available resources. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and professionals in the field to select and optimize the synthesis of this important chemical intermediate.

References

- 1. US2023566A - Process for preparing tertiary-butyl-meta-xylene - Google Patents [patents.google.com]

- 2. youtube.com [youtube.com]

- 3. Friedel–Crafts green alkylation of xylenes with tert-butanol over mesoporous superacid UDCaT-5 - Publications of the IAS Fellows [repository.ias.ac.in]

- 4. US3284523A - Method for making 5-t-butyl-m-xylene - Google Patents [patents.google.com]

Spectroscopic Analysis of 5-tert-Butyl-m-xylene: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 5-tert-Butyl-m-xylene (IUPAC name: 1-tert-butyl-3,5-dimethylbenzene), a key intermediate in various chemical syntheses. This document collates and presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Standardized experimental protocols for acquiring this data are detailed to ensure reproducibility. Furthermore, this guide employs visualizations to illustrate analytical workflows and the principles of structural elucidation for this compound.

Introduction

This compound (CAS No. 98-19-1) is an alkylbenzene derivative with significant applications in the synthesis of specialty chemicals, including musk xylene and 5-tert-butyl isophthalic acid, a monomer for polyester (B1180765) resins. Accurate and thorough characterization of this compound is critical for quality control, reaction monitoring, and regulatory compliance. This guide serves as a central repository for its spectroscopic signature, providing researchers with the necessary data and methodologies for unambiguous identification.

Spectroscopic Data Presentation

The following sections summarize the key spectroscopic data for this compound. The data has been compiled from various spectral databases and is presented for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the molecule's C2v symmetry, there are five unique carbon environments and three unique proton environments.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.01 | Singlet | 1H | H-4 (Aromatic) |

| ~6.85 | Singlet | 2H | H-2, H-6 (Aromatic) |

| ~2.28 | Singlet | 6H | -CH₃ (Methyl) |

| ~1.30 | Singlet | 9H | -C(CH₃)₃ (tert-Butyl) |

Solvent: CDCl₃, Reference: TMS at 0 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~150.8 | C-5 (Aromatic, tert-Butyl attached) |

| ~137.5 | C-1, C-3 (Aromatic, Methyl attached) |

| ~126.1 | C-2, C-6 (Aromatic) |

| ~121.9 | C-4 (Aromatic) |

| ~34.4 | -C (CH₃)₃ (tert-Butyl quaternary) |

| ~31.4 | -C(C H₃)₃ (tert-Butyl methyls) |

| ~21.4 | -C H₃ (Methyls on ring) |

Solvent: CDCl₃, Reference: TMS at 0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3020 - 3050 | C-H Stretch | Aromatic C-H | Medium-Weak |

| 2865 - 2965 | C-H Stretch | Aliphatic C-H (tert-Butyl, Methyl) | Strong |

| ~1610, ~1480 | C=C Stretch | Aromatic Ring | Medium |

| ~1365 | C-H Bend (Symmetric) | tert-Butyl | Strong |

| ~870 | C-H Bend (Out-of-Plane) | Aromatic (Isolated H) | Strong |

| ~840 | C-H Bend (Out-of-Plane) | Aromatic (Substituted Ring) | Strong |

Sample preparation: Neat liquid film or ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule upon ionization.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity | Proposed Fragment |

| 162 | Moderate | [M]⁺ (Molecular Ion) |

| 147 | 100% (Base Peak) | [M - CH₃]⁺ |

| 119 | High | [M - C₃H₇]⁺ or [147 - C₂H₄]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 57 | Moderate | [C₄H₉]⁺ (tert-Butyl cation) |

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data. The following protocols are standard for the analysis of alkylbenzenes like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 10-20 mg of this compound into a clean, dry vial. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool filter, transfer the solution into a 5 mm NMR tube. Ensure the sample height is between 4-5 cm.

-

Instrument Setup: The analysis is typically performed on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical TMS peak.

-

Acquire the ¹H spectrum using a standard pulse-acquire sequence. Typically, 8-16 scans are sufficient.

-

Acquire the proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Integrate the peaks in the ¹H spectrum and identify chemical shifts and multiplicities.

FT-IR Spectroscopy Protocol

-

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or ZnSe) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.

-

Place a single drop of neat this compound onto the center of the ATR crystal, ensuring full coverage.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Set the spectral range from 4000 cm⁻¹ to 400 cm⁻¹.

-

Select a resolution of 4 cm⁻¹.

-

Co-add and average 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify and label the major absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a high-purity volatile solvent such as hexane (B92381) or dichloromethane.

-

Instrument Setup:

-

Gas Chromatograph (GC): Use a capillary column suitable for nonpolar compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). Set the carrier gas (Helium) flow rate to approximately 1 mL/min.

-

GC Oven Program: Start at an initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.

-

Injector: Use a split/splitless injector at 250°C. Inject 1 µL of the sample with a split ratio of 50:1.

-

Mass Spectrometer (MS): Use an electron ionization (EI) source at 70 eV. Set the mass scan range from m/z 40 to 400.

-

-

Data Acquisition: The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the MS for ionization and detection.

-

Data Processing: Analyze the resulting total ion chromatogram (TIC) to determine the retention time of the compound. Examine the mass spectrum corresponding to the this compound peak. Identify the molecular ion and major fragment ions. Compare the spectrum to a reference library (e.g., NIST) for confirmation.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Caption: Complementary data from NMR, IR, and MS for structural elucidation.

Caption: Key fragmentation steps for this compound in EI-MS.

Physical properties of 5-tert-Butyl-m-xylene (boiling point, melting point, density)

An In-depth Technical Guide on the Physical Properties of 5-tert-Butyl-m-xylene

For researchers, scientists, and professionals engaged in drug development and chemical synthesis, a thorough understanding of the physical properties of chemical entities is paramount. This guide provides a detailed overview of the core physical characteristics of this compound, a key intermediate in various synthetic processes.

Core Physical Properties

This compound, with the IUPAC name 1-tert-butyl-3,5-dimethylbenzene, is an aromatic hydrocarbon. At room temperature, it exists as a colorless liquid.[1] Its physical state and characteristics are crucial for handling, storage, and reaction setup.

Data Summary

The quantitative physical properties of this compound are summarized in the table below, compiled from various sources to provide a comprehensive and comparative overview.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 207–209 °C | at 1013 hPa | [1] |

| 205–206 °C | (lit.) | [2][3] | |

| Melting Point | -22 °C | [1] | |

| -18 °C | [2][3] | ||

| Density | 0.86 g/mL | Not specified | [1][4] |

| 0.867 g/mL | at 25 °C (lit.) | [2][3] | |

| 0.86 g/cm³ | at 20 °C |

Experimental Protocols

While specific experimental protocols for the determination of these properties for this compound are not detailed in the cited literature, standard methodologies are employed for such characterizations.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point is distillation .

General Protocol:

-

The liquid is placed in a distillation flask with boiling chips to ensure smooth boiling.

-

A thermometer is positioned such that the top of the bulb is level with the bottom of the side-arm of the distillation flask.

-

The flask is heated, and the temperature is recorded when the liquid is boiling and its vapor is condensing on the thermometer bulb, leading to a stable temperature reading. This temperature is the boiling point at the recorded atmospheric pressure.

For more precise measurements, a Thiele tube or a micro-boiling point apparatus can be used, especially for small sample quantities.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For substances like this compound, which is a liquid at room temperature, this property is determined by cooling the substance until it freezes and then slowly heating it to observe the melting range.

General Protocol:

-

A small sample of the solidified compound is placed in a capillary tube.

-

The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with oil or an automated instrument).

-

The sample is heated at a slow, controlled rate.

-

The temperature range from which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point range. A narrow melting range is indicative of a pure compound.

Density Measurement

Density is the mass of a substance per unit volume. For liquids like this compound, density can be determined using several methods.

General Protocol using a Pycnometer:

-

The mass of a clean, dry pycnometer (a flask with a specific volume) is accurately measured.

-

The pycnometer is filled with the liquid, and its mass is measured again.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Alternatively, a hydrometer or a vibrating tube densimeter can be used for rapid and accurate density measurements.[5]

Logical Relationships of Physical Properties

The physical properties of a compound are interconnected and are fundamentally determined by its molecular structure and the resulting intermolecular forces.

Caption: Relationship between molecular structure and physical properties.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. lookchem.com [lookchem.com]

- 3. China this compound 98-19-1 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]

- 4. Solved Write the equation for the reaction and calculate the | Chegg.com [chegg.com]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: 1-tert-Butyl-3,5-dimethylbenzene (CAS 98-19-1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides comprehensive chemical information for 1-tert-Butyl-3,5-dimethylbenzene , registered under CAS number 98-19-1. This aromatic hydrocarbon is a critical intermediate in various organic syntheses, most notably as a foundational precursor in the multi-step synthesis of the pharmaceutical agent Xylometazoline. This document outlines its physicochemical properties, safety and handling protocols, detailed synthesis methodologies, and its primary applications in research and development. All quantitative data is presented in structured tables, and key experimental workflows are visualized using process flow diagrams.

Chemical Identification and Properties

1-tert-Butyl-3,5-dimethylbenzene, also known as 5-tert-Butyl-m-xylene, is a colorless to slightly yellow liquid at room temperature. Its molecular structure, featuring a sterically bulky tert-butyl group on a xylene backbone, governs its reactivity and applications.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 98-19-1 |

| IUPAC Name | 1-tert-butyl-3,5-dimethylbenzene |

| Synonyms | This compound, sym-tert-Butyl-m-xylene |

| Molecular Formula | C₁₂H₁₈ |

| Molecular Weight | 162.27 g/mol |

| InChI Key | FZSPYHREEHYLCB-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)C(C)(C)C)C |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Clear, colorless to slightly yellow liquid | [1][2] |

| Density | 0.867 g/mL at 25 °C | [1] |

| Boiling Point | 205-206 °C (at 1013 hPa) | [1] |

| Melting Point | -18 °C to -22 °C | [2] |

| Flash Point | 68 °C (154.4 °F) - closed cup | [1] |

| Refractive Index | n20/D 1.495 | [1] |

| Vapor Pressure | 0.4 hPa at 20 °C | |

| Autoignition Temp. | 560 °C (DIN 51794) | |

| Solubility | Insoluble in water | [3] |

Safety and Handling

Proper handling of 1-tert-Butyl-3,5-dimethylbenzene is essential to ensure laboratory safety. It is classified as a combustible liquid and can cause irritation.

Table 3: GHS Hazard Information

| Hazard Class | Code | Statement |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| STOT - Single Exposure | H335 | May cause respiratory irritation |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: If ventilation is inadequate, use a respirator with an appropriate organic vapor cartridge.

Storage and Handling:

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1]

-

Keep container tightly closed.

-

Ground/bond container and receiving equipment to prevent static discharge.

Experimental Protocols

Synthesis of 1-tert-Butyl-3,5-dimethylbenzene

The primary method for synthesizing 1-tert-Butyl-3,5-dimethylbenzene is the Friedel-Crafts alkylation of m-xylene (B151644).

Reaction: Friedel-Crafts Alkylation Reactants: m-Xylene (1,3-dimethylbenzene) and an alkylating agent such as tert-butyl chloride or tert-butanol (B103910). Catalyst: A Lewis acid (e.g., AlCl₃, FeCl₃) or a solid acid catalyst (e.g., UDCaT-5).[4][5]

Detailed Methodology (Illustrative Protocol):

-

Apparatus Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (e.g., a wash bottle with cotton and moist litmus (B1172312) paper to capture HCl gas).[4]

-

Reactant Charging: To the flask, add m-xylene. Charge the dropping funnel with tert-butyl chloride.

-

Cooling: Cool the reaction flask to 0 °C using an ice bath.

-

Catalyst Addition: Under stirring, cautiously add the Lewis acid catalyst (e.g., anhydrous iron(III) chloride) to the cooled m-xylene.[4]

-

Alkylation: Begin the dropwise addition of tert-butyl chloride from the dropping funnel to the reaction mixture. Maintain the temperature at 0 °C. Vigorous bubbling (HCl evolution) indicates the reaction has started.[4]

-

Reaction Time: Allow the reaction to proceed with stirring for 30-60 minutes or until the gas evolution subsides.[4]

-

Work-up:

-

Slowly quench the reaction by adding crushed ice and water.

-

Transfer the mixture to a separatory funnel and perform an aqueous extraction to remove the catalyst and unreacted acid.

-

Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and a final water wash.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the excess m-xylene via distillation.

-

Purify the resulting crude product by vacuum distillation to yield 1-tert-Butyl-3,5-dimethylbenzene.

-

Applications in Research and Drug Development

The primary and most well-documented application of 1-tert-Butyl-3,5-dimethylbenzene is as a key starting material in the synthesis of the nasal decongestant drug, Xylometazoline . It also serves as an intermediate for other complex molecules, such as musk xylene and specialty polymers.[6][7]

Experimental Workflow: Synthesis of Xylometazoline Hydrochloride

The synthesis of Xylometazoline from 1-tert-Butyl-3,5-dimethylbenzene is a four-step process.

Detailed Methodology:

-

Chloromethylation: 1-tert-Butyl-3,5-dimethylbenzene is reacted with a chloromethylating agent (e.g., formaldehyde (B43269) and HCl, or chloromethyl methyl ether) in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to produce 2,6-dimethyl-4-tert-butyl-benzyl chloride.[6]

-

Cyanation: The resulting benzyl (B1604629) chloride is treated with a cyanide salt (e.g., sodium cyanide) to substitute the chloride with a nitrile group, forming 2,6-dimethyl-4-tert-butyl-benzyl cyanide.[6]

-

Cyclization: The benzyl cyanide intermediate is heated with ethylenediamine, often with a catalyst like p-toluenesulfonic acid, to form the imidazoline (B1206853) ring of the Xylometazoline base.[6]

-

Salification: The Xylometazoline base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the stable and water-soluble Xylometazoline hydrochloride salt.[6]

Biological Activity

There is limited publicly available data on the specific biological or signaling pathway activities of 1-tert-Butyl-3,5-dimethylbenzene itself. Its primary relevance in a biological context is as a precursor to pharmacologically active molecules like Xylometazoline. Xylometazoline functions as an α-adrenergic receptor agonist, causing vasoconstriction in nasal blood vessels to relieve congestion. The biological activity, therefore, is associated with the final synthesized drug, not the intermediate.

Conclusion

1-tert-Butyl-3,5-dimethylbenzene (CAS 98-19-1) is a valuable chemical intermediate with well-defined physical and chemical properties. Its significance in the pharmaceutical industry is firmly established through its role as an essential building block for the synthesis of Xylometazoline. The experimental protocols for its own synthesis via Friedel-Crafts alkylation and its subsequent conversion to the final drug product are robust and well-documented. This guide provides the core technical information required by researchers and developers for the safe handling, synthesis, and application of this important compound.

References

- 1. 1-tert-Butyl-3,5-dimethylbenzene | 98-19-1 [chemicalbook.com]

- 2. 1-tert-Butyl-3,5-dimethylbenzene Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 5-TERT-BUTYL-2,4,6-TRINITRO-M-XYLENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Friedel–Crafts green alkylation of xylenes with tert-butanol over mesoporous superacid UDCaT-5 - Publications of the IAS Fellows [repository.ias.ac.in]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

Commercial suppliers of 1-tert-Butyl-3,5-dimethylbenzene

An In-depth Technical Guide to 1-tert-Butyl-3,5-dimethylbenzene for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-tert-Butyl-3,5-dimethylbenzene, a key aromatic hydrocarbon intermediate. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its commercial availability, physicochemical properties, and synthetic applications.

Commercial Availability

1-tert-Butyl-3,5-dimethylbenzene is readily available from a variety of chemical suppliers, ensuring a stable supply chain for research and development as well as for larger-scale manufacturing processes. The compound is offered in various purity grades and quantities to suit different applications.

Table 1: Commercial Suppliers of 1-tert-Butyl-3,5-dimethylbenzene

| Supplier | Product Name/Synonym | Purity | Available Quantities |

| Simson Pharma Limited | 1-tert-Butyl-3,5-dimethylbenzene | High Quality (Certificate of Analysis provided) | Custom Synthesis |

| Santa Cruz Biotechnology | 1-tert-Butyl-3,5-dimethylbenzene | Research Grade | Not specified |

| Amitychem | 5-TERT-BUTYL-M-XYLENE | ≥99.00%, Industrial Grade/98% | Bulk quantities |

| Sigma-Aldrich | 1-tert-Butyl-3,5-dimethylbenzene | 98% | Not specified |

| Fisher Scientific | This compound | Not specified | 25g |

| Glyko | 1-(Tert-butyl)-3,5-dimethylbenzene (Standard) | Analytical Standard | Not specified |

| Manas Petro Chem | 1 tert-butyl 3 5 dimethyl benzene | Not specified | 200L |

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-tert-Butyl-3,5-dimethylbenzene is essential for its handling, application in synthesis, and for analytical purposes.

Table 2: Physicochemical Data of 1-tert-Butyl-3,5-dimethylbenzene

| Property | Value | Source(s) |

| IUPAC Name | 1-tert-Butyl-3,5-dimethylbenzene | [1] |

| Synonyms | This compound, 5-tert-Butyl-1,3-dimethylbenzene | [2][3] |

| CAS Number | 98-19-1 | [2] |

| Molecular Formula | C₁₂H₁₈ | [2] |

| Molecular Weight | 162.27 g/mol | [2] |

| Appearance | Clear colourless to slightly yellow liquid | [4] |

| Density | 0.867 g/mL at 25 °C | [2] |

| Melting Point | -18 °C | [3] |

| Boiling Point | 205-206 °C | [2] |

| Flash Point | 68 °C (154.4 °F) - closed cup | [2] |

| Refractive Index | n20/D 1.495 | [2] |

| Vapor Pressure | 0.4 hPa at 20 °C | [3] |

| Solubility | Not miscible or difficult to mix with water. | [5] |

Synthetic Applications and Experimental Protocols

1-tert-Butyl-3,5-dimethylbenzene is a versatile starting material in organic synthesis, notably in the production of pharmaceuticals and other specialty chemicals. Its primary applications include the synthesis of the nasal decongestant xylometazoline (B1196259) and bulky diaryl disulfides, which are precursors to fluorinating agents.[2][6][7]

Synthesis of Xylometazoline Hydrochloride

Xylometazoline is synthesized from 1-tert-butyl-3,5-dimethylbenzene through a multi-step process involving chloromethylation, cyanation, cyclization, and salification.[8][9]

Synthetic workflow for Xylometazoline Hydrochloride.

-

Combine 81 grams (0.5 mole) of 1,3-dimethyl-5-tert-butylbenzene with 13.6 grams (0.1 mole) of zinc chloride.

-

Slowly add 41 grams (0.5 mole) of chloromethyl ether to the mixture.

-

Maintain the reaction temperature at 45-50 °C for 2.5 hours.

-

After cooling to room temperature, add 120 ml of water.

-

Following work-up, 93.6 grams (0.44 mole) of 2,6-dimethyl-4-tert-butyl-1-chloromethylbenzene is obtained, yielding 89%.

-

Cyanation: The resulting 4-tert-Butyl-2,6-dimethylbenzyl chloride is then reacted with a cyanide salt, such as sodium cyanide, to form 4-tert-Butyl-2,6-dimethylbenzyl cyanide.[8][10]

-

Cyclization: The benzyl (B1604629) cyanide intermediate undergoes cyclization with ethylenediamine (B42938) to form the imidazoline (B1206853) ring of the xylometazoline base.[8]

-

Salification: Finally, the xylometazoline base is treated with hydrochloric acid to produce the stable and water-soluble xylometazoline hydrochloride salt.[8]

Synthesis of Bis(4-tert-butyl-2,6-dimethylphenyl) Disulfide

This bulky diaryl disulfide is an important intermediate for producing fluorinating agents.[7]

References

- 1. Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl- [webbook.nist.gov]

- 2. 1-叔丁基-3,5-二甲基苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-tert-Butyl-3,5-dimethylbenzene Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. echemi.com [echemi.com]

- 5. fr.cpachem.com [fr.cpachem.com]

- 6. XYLOMETAZOLINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 7. US20120157716A1 - Methods for Preparing Diaryl Disulfides - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. CN101928247B - Synthetic method of xylometazoline hydrochloride compound - Google Patents [patents.google.com]

- 10. CN101928247A - Method for synthesizing xylometazoline hydrochloride compound - Google Patents [patents.google.com]

5-tert-Butyl-m-xylene: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety and handling information for 5-tert-Butyl-m-xylene (CAS No. 98-19-1), a substituted aromatic hydrocarbon. The information presented herein is intended to support laboratory safety protocols and risk assessments for professionals in research, discovery, and drug development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with an aromatic odor.[1][2] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₈ | [2] |

| Molecular Weight | 162.27 g/mol | |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Odor | Aromatic | [1][2] |

| Melting Point | -18 °C to -22 °C (-0.4 °F to -8 °F) | [1][4][5] |

| Boiling Point | 206 °C to 209 °C (402.8 °F to 408 °F) at 760 mmHg | [1][4][5] |

| Flash Point | 68 °C to 84 °C (154.4 °F to 183.2 °F) (closed cup) | [5] |

| Density | 0.86 g/cm³ at 20 °C | [4][5] |

| Vapor Pressure | 0.4 hPa at 20 °C | [4][5] |

| Autoignition Temperature | 560 °C (1040 °F) | [5] |

| Water Solubility | Insoluble |

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] The primary hazards are its combustibility and its potential to cause irritation to the skin, eyes, and respiratory tract.[1][6]

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[1] However, data from structurally similar compounds, such as m-xylene (B151644) and tert-butylbenzene, can provide an indication of its potential toxicity.

| Compound | Test | Route | Species | Value | Reference(s) |

| m-Xylene | LD50 | Oral | Rat | 5 g/kg | [7] |

| m-Xylene | LD50 | Dermal | Rabbit | 12.18 g/kg | [7] |

| m-Xylene | LC50 | Inhalation | Rat | 27124 mg/m³ (4 h) | [7] |

| tert-Butylbenzene | LD50 | Oral | Rat | 3045 mg/kg | [8][9] |

Experimental Protocols

The following sections describe the methodologies for key experiments used to determine the safety profile of chemicals like this compound, based on OECD and EPA guidelines.

Acute Oral Toxicity (Based on OECD Guideline 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.[10]

-

Principle: The test substance is administered in graduated doses to several groups of experimental animals (typically rodents), with one dose per group.[10]

-

Procedure:

-

Healthy, young adult rodents are selected and acclimatized.

-

The test substance is administered by gavage.[10]

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

A full necropsy is performed on all animals at the end of the observation period.[10]

-

-

Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose expected to cause death in 50% of the animals.[10]

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test assesses the potential adverse effects of short-term dermal exposure to a substance.[11]

-

Principle: The test substance is applied to the clipped, intact skin of experimental animals (e.g., rats, rabbits) for a 24-hour period.[12]

-

Procedure:

-

A defined area of the animal's fur is clipped.

-

The test substance is applied to the skin and covered with a porous gauze dressing.[13]

-

After 24 hours, the dressing and any residual test substance are removed.

-

Animals are observed for 14 days for signs of toxicity and skin reactions.[12]

-

A gross necropsy is performed on all animals.[12]

-

-

Endpoint: The dermal LD50 is determined.

Acute Inhalation Toxicity (Based on OECD Guideline 403)

This test evaluates the health hazards associated with a single, short-term inhalation exposure.[4]

-

Principle: Animals (typically rats) are exposed to the test substance as a gas, vapor, or aerosol in a dynamic inhalation chamber for a defined period (usually 4 hours).[4][14]

-

Procedure:

-

Animals are placed in exposure chambers.

-

The test atmosphere is generated and monitored for concentration and particle size distribution (if applicable).

-

Following the exposure period, animals are returned to their cages and observed for at least 14 days.[14]

-

Observations include mortality, clinical signs, and body weight changes.[14]

-

A full necropsy is performed.

-

-

Endpoint: The LC50 (median lethal concentration) is determined.[4]

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test assesses the potential for a substance to cause localized skin irritation or corrosion.[2][15]

-

Principle: The test substance is applied to a small area of the skin of a single animal (typically an albino rabbit) under a semi-occlusive dressing for up to 4 hours.[5]

-

Procedure:

-

A small patch of the animal's fur is clipped.

-

0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the skin.[16]

-

The treated area is covered with a gauze patch.

-

After the exposure period, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).[5]

-

If no corrosive effect is observed, the test may be confirmed in additional animals.[2]

-

-

Endpoint: The substance is classified based on the severity and reversibility of the skin reactions.[16]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eye.[3][17]

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit), with the other eye serving as a control.[3][18]

-

Procedure:

-

The lower eyelid is gently pulled away from the eyeball, and the test substance is instilled into the conjunctival sac.[1]

-

The eyelids are held together for a short period to prevent loss of the substance.[1]

-

The eye is examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[18]

-

The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[1]

-

-

Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions.[18]

Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

-

Handling:

-

Storage:

Personal Protective Equipment (PPE)

Appropriate PPE must be worn when handling this compound.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

-

Skin Protection: Wear protective gloves and clothing to prevent skin contact.[1]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is typically needed.[1] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]

Emergency Procedures

First-Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][2]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[1][2]

-

Inhalation: Remove to fresh air. Get medical attention if symptoms occur.[2]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[1][2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical, or foam.[1] Water mist may be used to cool closed containers.[1]

-

Specific Hazards: Combustible material.[1] Containers may explode when heated.[1] Vapors may form explosive mixtures with air and travel to a source of ignition and flash back.[8]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Remove all sources of ignition. Take precautionary measures against static discharges.[1]

-

Environmental Precautions: Should not be released into the environment.[1]

-

Containment and Cleanup: Sweep up and shovel into suitable containers for disposal.[1]

Visualized Workflows

The following diagrams illustrate key experimental and safety workflows.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 5. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. uww.edu [uww.edu]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. nucro-technics.com [nucro-technics.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 15. nucro-technics.com [nucro-technics.com]

- 16. oecd.org [oecd.org]

- 17. nucro-technics.com [nucro-technics.com]

- 18. oecd.org [oecd.org]

The Chemistry and Applications of 5-tert-Butyl-m-xylene and Its Synonyms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-tert-butyl-m-xylene, a key aromatic hydrocarbon intermediate in the chemical and pharmaceutical industries. It details the compound's nomenclature, including its various synonyms, and presents its physicochemical properties in a clear, tabular format. The guide offers in-depth experimental protocols for the synthesis of this compound via Friedel-Crafts alkylation, as well as its subsequent conversion to valuable downstream products such as xylometazoline (B1196259) and polyalkylated diaryl disulfides. Signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate understanding of the underlying chemical transformations. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound, systematically known as 1-tert-butyl-3,5-dimethylbenzene, is a colorless to slightly yellow liquid at room temperature.[1] Its molecular structure, featuring a bulky tert-butyl group attached to a meta-xylene core, imparts unique reactivity and makes it a versatile precursor in the synthesis of a variety of commercially important compounds.[1][2] This guide will explore the fundamental properties, synthesis, and key applications of this important chemical intermediate.

Nomenclature and Synonyms

This compound is known by a variety of names in chemical literature and commerce. A comprehensive list of its synonyms is provided in Table 1.

Table 1: Synonyms for this compound

| Synonym | CAS Number |

| 1-tert-Butyl-3,5-dimethylbenzene | 98-19-1 |

| 1,3-Dimethyl-5-tert-butylbenzene | 98-19-1 |

| Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl- | 98-19-1 |

| m-Xylene (B151644), 5-tert-butyl- | 98-19-1 |

| 5-tert-Butyl-1,3-dimethylbenzene | 98-19-1 |

| sym-tert-Butyl-m-xylene | 98-19-1 |

| 1-(1,1-Dimethylethyl)-3,5-dimethylbenzene | 98-19-1 |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in Table 2. This data is essential for its handling, storage, and use in chemical reactions.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₈ |

| Molecular Weight | 162.27 g/mol |

| Appearance | Colorless to slightly yellow liquid |

| Melting Point | -18 °C to -22 °C |

| Boiling Point | 205-209 °C |

| Density | 0.867 g/mL at 25 °C |

| Flash Point | 68 °C (closed cup) |

| Vapor Pressure | 0.316 mmHg at 25 °C |

| Refractive Index (n20/D) | 1.495 |

| Autoignition Temperature | 560 °C |

| Solubility | Insoluble in water |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Alkylation

The primary method for the synthesis of this compound is the Friedel-Crafts alkylation of m-xylene.[6] This electrophilic aromatic substitution reaction can be carried out using various alkylating agents and Lewis acid catalysts. A general laboratory procedure is detailed below.

4.1.1. Alkylation with tert-Butyl Chloride and Aluminum Chloride

This protocol is adapted from established laboratory procedures for Friedel-Crafts alkylation.[3]

Materials:

-

m-Xylene (1,3-dimethylbenzene)

-

tert-Butyl chloride (2-chloro-2-methylpropane)

-

Anhydrous aluminum chloride (AlCl₃)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or calcium chloride (CaCl₂)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a clean, dry round-bottom flask, add m-xylene (e.g., 12.2 mL) and place it in an ice bath to cool.[3]

-

Slowly add anhydrous aluminum chloride (e.g., 1 g) to the cooled m-xylene with stirring.[3]

-

Add tert-butyl chloride (e.g., 12.5 mL) to a dropping funnel and add it dropwise to the stirred mixture of m-xylene and aluminum chloride over a period of 30 minutes, maintaining the temperature below 10 °C.[3]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, slowly and carefully pour the reaction mixture over crushed ice and water (e.g., 20 mL) in a beaker. To this mixture, add concentrated hydrochloric acid (e.g., 5 mL) to dissolve any remaining aluminum salts.[3]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with deionized water (e.g., 20 mL), a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.[9]

-

Dry the organic layer over anhydrous sodium sulfate or calcium chloride.

-

Filter to remove the drying agent and remove the solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Expected Yield: A yield of 11.44 g has been reported for a similar scale reaction.[3]

Diagram 1: Friedel-Crafts Alkylation of m-Xylene

Caption: Reaction pathway for the synthesis of this compound.

Synthesis of Xylometazoline Hydrochloride

This compound is a key starting material for the synthesis of the nasal decongestant xylometazoline.[10] The synthesis involves a multi-step process.

4.2.1. Step 1: Chloromethylation of this compound

Procedure: this compound is reacted with a chloromethylating agent, such as a mixture of formaldehyde (B43269) and hydrochloric acid, in the presence of a Lewis acid catalyst like zinc chloride. The reaction mixture is typically heated to facilitate the formation of 2,6-dimethyl-4-tert-butyl-benzyl chloride. The product is then purified by distillation under reduced pressure.[6]

4.2.2. Step 2: Cyanation

Procedure: The purified 2,6-dimethyl-4-tert-butyl-benzyl chloride is then reacted with a cyanide salt, such as sodium cyanide, in a suitable solvent like ethanol. The reaction mixture is refluxed to produce 2,6-dimethyl-4-tert-butyl-benzyl cyanide. The product is isolated by extraction and purified.[6]

4.2.3. Step 3: Cyclization to form the Imidazoline (B1206853) Ring

Procedure: The benzyl (B1604629) cyanide derivative is reacted with ethylenediamine (B42938) at elevated temperatures (210-240 °C) to induce cyclization and form the imidazoline ring of the xylometazoline base. The product is purified by crystallization.[6]

4.2.4. Step 4: Salt Formation

Procedure: The purified xylometazoline base is dissolved in an organic solvent, and a solution of hydrochloric acid is added to form the stable and water-soluble xylometazoline hydrochloride salt.[6]

Diagram 2: Synthetic Pathway to Xylometazoline Hydrochloride

Caption: Multi-step synthesis of Xylometazoline Hydrochloride.

Synthesis of Bis(4-tert-butyl-2,6-dimethylphenyl) Disulfide

This compound can be used to synthesize bulky diaryl disulfides, which have applications in materials science.[1]

Materials:

-

This compound

-

Sulfur monochloride (S₂Cl₂)

-

Glacial acetic acid

-

Anhydrous zinc acetate (B1210297)

Procedure:

-

In a dry three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge this compound (1.06 mol) and glacial acetic acid (300 mL).

-

Add sulfur monochloride (0.53 mol) to the mixture.

-

Add anhydrous zinc acetate (0.032 mol) to the stirring mixture.

-

The reaction mixture is stirred under a nitrogen atmosphere. The reaction is exothermic and may require cooling to maintain the desired temperature.

-

After the reaction is complete (monitored by TLC or GC), the mixture is quenched with water.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product can be recrystallized from a suitable solvent like isopropanol (B130326) to yield pure bis(4-tert-butyl-2,6-dimethylphenyl) disulfide.

Diagram 3: Synthesis of a Diaryl Disulfide

Caption: Synthesis of a bulky diaryl disulfide.

Spectroscopic Data

The identity and purity of this compound are confirmed by various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Key Signals |

| ¹H NMR (CDCl₃) | δ (ppm): ~1.3 (s, 9H, C(CH₃)₃), ~2.3 (s, 6H, Ar-CH₃), ~6.8-7.0 (m, 3H, Ar-H) |

| ¹³C NMR | Peaks corresponding to the tert-butyl carbons, aromatic methyl carbons, and the aromatic ring carbons. |

| IR (neat) | ν (cm⁻¹): ~2960 (C-H stretch, alkyl), ~1600, 1480 (C=C stretch, aromatic), ~870 (C-H bend, aromatic) |

| Mass Spec (EI) | m/z: 162 (M⁺), 147 (M⁺ - CH₃) |

Note: Specific chemical shifts and peak intensities may vary slightly depending on the solvent and instrument used.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-established role in the synthesis of pharmaceuticals and specialty chemicals. The detailed experimental protocols and compiled data in this guide provide a solid foundation for researchers and professionals working with this compound. The provided visualizations of reaction pathways aim to enhance the understanding of the chemical transformations involved. As research continues to uncover new applications, the importance of this compound in organic synthesis is expected to grow.

References

- 1. youtube.com [youtube.com]

- 2. This compound for synthesis 98-19-1 [sigmaaldrich.com]

- 3. Solved Friedel-Crafts reactions Preparation of: 1,3 – | Chegg.com [chegg.com]

- 4. US3284523A - Method for making 5-t-butyl-m-xylene - Google Patents [patents.google.com]

- 5. This compound | 98-19-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. nbinno.com [nbinno.com]

- 7. Buy this compound | 98-19-1 [smolecule.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. dl.icdst.org [dl.icdst.org]

Methodological & Application

Friedel-Crafts Alkylation of m-Xylene with tert-Butyl Chloride: A Detailed Protocol for Researchers

Abstract

This application note provides a comprehensive protocol for the Friedel-Crafts alkylation of m-xylene (B151644) with tert-butyl chloride to synthesize 1,3-dimethyl-5-tert-butylbenzene. This reaction is a classic example of electrophilic aromatic substitution, utilizing a Lewis acid catalyst to generate a tert-butyl carbocation, which then alkylates the aromatic ring.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, data presentation, and a visual representation of the experimental workflow.

Introduction

Friedel-Crafts reactions are fundamental carbon-carbon bond-forming reactions in organic chemistry, widely used in the synthesis of alkylated and acylated aromatic compounds.[2][3] The alkylation of m-xylene with tert-butyl chloride is a common undergraduate and research laboratory experiment that demonstrates the principles of electrophilic aromatic substitution. The reaction proceeds via the formation of a stable tertiary carbocation from tert-butyl chloride with the aid of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1][2] This electrophile then attacks the electron-rich m-xylene ring. The directing effects of the two methyl groups on m-xylene and steric hindrance from the bulky tert-butyl group predominantly favor the formation of the 1,3-dimethyl-5-tert-butylbenzene isomer.[4][5]

Reaction and Mechanism

The overall reaction is as follows:

CH₃C₆H₄CH₃ + (CH₃)₃CCl --(Lewis Acid)--> (CH₃)₂C₆H₃C(CH₃)₃ + HCl

The mechanism involves three key steps:

-

Formation of the Electrophile: The Lewis acid catalyst reacts with tert-butyl chloride to form a tert-butyl carbocation.[2][6]

-

Electrophilic Attack: The nucleophilic π-system of the m-xylene ring attacks the tert-butyl carbocation, forming a resonance-stabilized carbocation intermediate (a sigma complex).[3][6]

-

Deprotonation: A weak base, such as the tetrachloroaluminate ion (AlCl₄⁻), removes a proton from the carbon bearing the tert-butyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[2][3]

Experimental Protocol

This protocol is a synthesis of procedures described in various sources.[1][7][8]

Materials:

-

m-Xylene

-

tert-Butyl chloride (2-chloro-2-methylpropane)

-

Anhydrous aluminum chloride (AlCl₃) or Anhydrous ferric chloride (FeCl₃)

-

Ice

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Diethyl ether or dichloromethane (B109758) (for extraction)

-

Hydrochloric acid (HCl), concentrated (for workup)

Equipment:

-

Round-bottom flask or reaction tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Clamps and stand

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Drying tube (e.g., with calcium chloride)

-

Rotary evaporator (optional)

-

Distillation apparatus (optional, for purification)

Procedure:

-

Reaction Setup:

-

Set up a clean, dry round-bottom flask equipped with a magnetic stir bar and a drying tube.

-

Cool the flask in an ice bath.

-

-

Addition of Reagents:

-

To the cooled flask, add m-xylene and tert-butyl chloride.[1]

-

Slowly and in portions, add the anhydrous aluminum chloride or ferric chloride to the stirred solution.[2] The reaction is exothermic, and hydrogen chloride (HCl) gas will be evolved.[1][8] Maintain the temperature of the reaction mixture between 0-5 °C.

-

-

Reaction:

-

After the addition of the catalyst is complete, continue stirring the reaction mixture in the ice bath for 30-60 minutes.

-

Remove the ice bath and allow the mixture to warm to room temperature, continuing to stir for an additional 30-60 minutes.

-

-

Workup:

-

Quench the reaction by carefully and slowly pouring the reaction mixture over crushed ice, or by adding ice-cold water to the reaction flask while cooling in an ice bath.[8] This step deactivates the Lewis acid catalyst.

-

Transfer the mixture to a separatory funnel. If a solid aluminum hydroxide (B78521) precipitate forms, add a small amount of concentrated HCl to dissolve it.[9]

-

Add a suitable organic solvent (e.g., diethyl ether or dichloromethane) to extract the product.

-

Separate the organic layer from the aqueous layer.

-

Wash the organic layer sequentially with:

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Decant or filter the dried solution to remove the drying agent.

-

Remove the organic solvent using a rotary evaporator or by simple distillation.

-

-

Purification and Characterization:

-

The crude product can be purified by distillation. The boiling point of 1,3-dimethyl-5-tert-butylbenzene is approximately 205-206 °C.[10][11]

-

Characterize the final product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[4]

-

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes based on literature.

| Parameter | Value | Reference |

| Reactants | ||

| m-Xylene | 1.0 - 1.5 equivalents | [7] |

| tert-Butyl chloride | 1.0 equivalent | [7] |

| Catalyst | ||

| Aluminum chloride (AlCl₃) | 0.01 - 0.1 equivalents | [7] |

| Ferric chloride (FeCl₃) | Catalytic amount | [1] |

| Reaction Conditions | ||

| Temperature | 0 - 25 °C | [7] |

| Reaction Time | 1 - 2 hours | [1][7] |

| Product | ||

| Major Product | 1,3-Dimethyl-5-tert-butylbenzene | [5][10] |

| Expected Yield | > 90% (under optimized conditions) | [7] |

Visualizations

Experimental Workflow Diagram:

Caption: A flowchart illustrating the key steps in the synthesis and purification of 1,3-dimethyl-5-tert-butylbenzene.

Reaction Mechanism Diagram:

Caption: The three-step mechanism for the Friedel-Crafts alkylation of m-xylene.

Safety Precautions

-

This reaction should be performed in a well-ventilated fume hood as HCl gas is evolved.[2][8]

-

Anhydrous aluminum chloride and ferric chloride are corrosive and moisture-sensitive. Handle with care and avoid exposure to air and moisture.

-

The organic solvents used are flammable. Keep away from ignition sources.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion